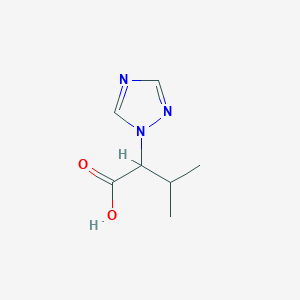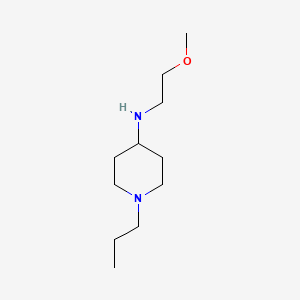
3-甲基-2-(1H-1,2,4-三唑-1-基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic ring. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds .
Synthesis Analysis
The synthesis of “3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid” involves a novel, metal-free process. This process features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .Molecular Structure Analysis
The molecular structure of “3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid” was established by NMR and MS analysis . The Inchi Code for this compound is1S/C7H11N3O2/c1-5(2)6(7(11)12)10-4-8-3-9-10/h3-6H,1-2H3,(H,11,12) . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid” include a molecular weight of 169.18 . It is a powder at room temperature .科学研究应用
合成和药理性质
3-甲基-2-(1H-1,2,4-三唑-1-基)丁酸衍生物因其多种生物活性而在药物化学中具有重要意义。一项研究探讨了含噻吩的1,2,4-三唑衍生物的合成和急性毒性,显示了它们作为镇痛剂、抗精神病药、利尿剂、抗炎药和轻度抗菌剂的潜力。这些化合物还可用作合成酰胺、酰肼、亚胺酰肼和双环结构的中间体,表明它们在药物合成中的多功能性(Salionov, 2015)。
抗惊厥和抗伤害感受活性
另一项研究重点是合成新的混合抗惊厥药,将已知抗癫痫药物的化学片段结合起来。这些化合物,包括3-甲基和3,3-二甲基-(2,5-二氧代吡咯烷-1-基)丙酸或丁酸,在小鼠的临床前癫痫发作模型中表现出显着的抗惊厥特性(Kamiński et al., 2016)。
有机金属化合物在药物化学中的应用
据报道,合成了含有羧酸衍生物的平面手性(η6-芳烃)Cr(CO)3,包括与3-甲基-2-(1H-1,2,4-三唑-1-基)丁酸相关的结构。这些化合物因其作为有机候选药物的等排体替代物在药物化学中的潜力而被研究(Patra, Merz, & Metzler‐Nolte, 2012)。
特发性肺纤维化的治疗应用
合成了3-甲基-2-(1H-1,2,4-三唑-1-基)丁酸的衍生物,以用于治疗特发性肺纤维化的潜在治疗用途。该化合物对αvβ6整合素表现出高亲和力和选择性,αvβ6整合素是该疾病发展中的关键因素(Procopiou et al., 2018)。
安全和危害
未来方向
作用机制
Biochemical Pathways
Triazole compounds are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid . These factors can include pH, temperature, and the presence of other molecules, among others.
属性
IUPAC Name |
3-methyl-2-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)6(7(11)12)10-4-8-3-9-10/h3-6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDYKIXOBKOZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)



![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)


![1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2997502.png)
![3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2997503.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2997509.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2997511.png)